

Physical and chemical properties of 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Aminoethyl)thiomorpholine

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An In-depth Technical Guide to 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(2-Aminoethyl)thiomorpholine 1,1-dioxide**, a versatile building block in medicinal chemistry. The document details its known physical characteristics, provides general experimental protocols for their determination, and explores its chemical behavior, including its role as a synthetic intermediate. A significant focus is placed on its emerging role in drug discovery, particularly in the development of therapeutics targeting neurological disorders and conditions associated with oxidative stress. This guide also elucidates the potential mechanism of action of thiomorpholine dioxide derivatives as antioxidants, specifically through the modulation of the Nrf2-Keap1 signaling pathway, which is visualized herein.

Introduction

4-(2-Aminoethyl)thiomorpholine 1,1-dioxide, also known as AETD, is a heterocyclic compound of growing interest in the pharmaceutical and chemical industries. Its unique structural features, combining a thiomorpholine 1,1-dioxide core with a reactive aminoethyl side chain, make it a valuable intermediate for the synthesis of a wide range of biologically active

molecules.^[1] The sulfone group enhances the polarity and metabolic stability of resulting compounds, while the primary amine provides a key functional handle for further chemical modifications. This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physical Properties

The physical properties of **4-(2-Aminoethyl)thiomorpholine 1,1-dioxide** are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₄ N ₂ O ₂ S	[1]
Molecular Weight	178.25 g/mol	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	89 - 93 °C	[1]
Boiling Point	182 °C at 1 mmHg	[1]
Solubility	No quantitative data available. General solubility testing is recommended.	
pKa	No quantitative data available. Potentiometric titration is a suitable method for determination.	

Chemical Properties and Reactivity

4-(2-Aminoethyl)thiomorpholine 1,1-dioxide exhibits chemical properties characteristic of both a secondary amine within the thiomorpholine ring and a primary amine on the ethyl side chain. The sulfone group is chemically stable and generally unreactive under standard organic synthesis conditions.

The primary amino group is the main site of reactivity, readily undergoing reactions such as:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary amines.
- Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
- Schiff base formation: Condensation with aldehydes or ketones to form imines.

These reactions allow for the facile incorporation of the thiomorpholine 1,1-dioxide moiety into larger, more complex molecules, making it a valuable building block in combinatorial chemistry and targeted drug synthesis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of a compound. Below are general methodologies that can be adapted for **4-(2-Aminoethyl)thiomorpholine 1,1-dioxide**.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

- Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point at reduced pressure is determined using a short-path distillation apparatus.

- Apparatus: Short-path distillation apparatus, vacuum pump, manometer, heating mantle, thermometer.
- Procedure:
 - A small amount of the sample is placed in the distillation flask.
 - The system is evacuated to the desired pressure (e.g., 1 mmHg).
 - The sample is heated gently with constant stirring.
 - The temperature at which the liquid boils and the vapor condenses on the condenser is recorded as the boiling point at that pressure.

Solubility Assessment

A qualitative assessment of solubility in various solvents can be performed.

- Apparatus: Test tubes, vortex mixer.
- Procedure:
 - Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.
 - Add a measured volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) to each test tube in incremental amounts.
 - After each addition, the mixture is vortexed for a set period.
 - The solubility is observed and can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) of the amino groups can be determined by potentiometric titration.

- Apparatus: pH meter with a suitable electrode, burette, stirrer.
- Procedure:
 - A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Spectroscopic Data

While specific, experimentally-derived spectra for **4-(2-Aminoethyl)thiomorpholine 1,1-dioxide** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure.

- ^1H NMR: The spectrum would be expected to show signals corresponding to the protons on the thiomorpholine ring and the ethylamino side chain. The protons adjacent to the sulfone group and the nitrogen atoms would be deshielded and appear at a lower field.
- ^{13}C NMR: The spectrum would display six distinct carbon signals corresponding to the six carbon atoms in the molecule. The carbons bonded to the nitrogen and sulfur atoms would have characteristic chemical shifts.
- FTIR: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and strong S=O stretching vibrations for the sulfone group.

- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.25 g/mol) and fragmentation patterns characteristic of the thiomorpholine and ethylamine moieties.

Role in Drug Discovery and Development

4-(2-Aminoethyl)thiomorpholine 1,1-dioxide is a key intermediate in the synthesis of various pharmaceuticals. Its ability to serve as a scaffold allows for the introduction of diverse functionalities, leading to the development of compounds with a wide range of biological activities.

Neurological Disorders

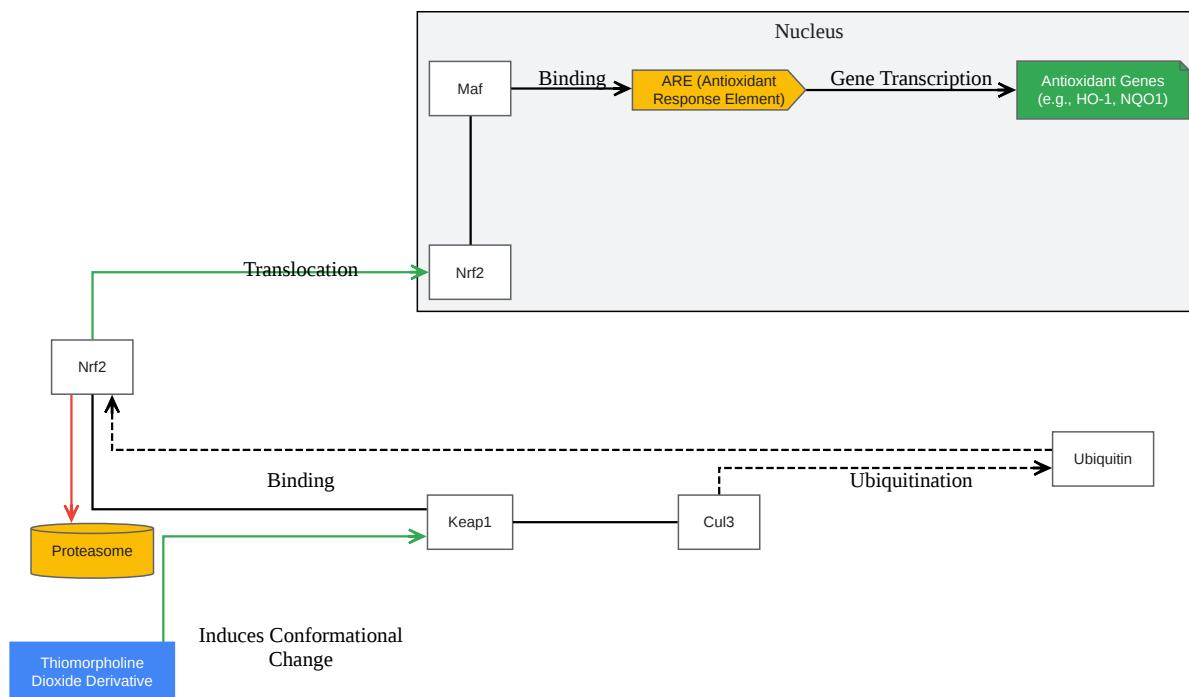
The thiomorpholine dioxide moiety is incorporated into molecules designed to target the central nervous system. The polarity imparted by the sulfone group can influence the pharmacokinetic properties of a drug candidate, potentially improving its solubility and ability to cross the blood-brain barrier.

Antioxidant Properties

Derivatives of thiomorpholine have been investigated for their antioxidant properties. The sulfur atom, even in its oxidized state as a sulfone, can influence the electronic properties of the molecule and contribute to its ability to scavenge free radicals or to modulate cellular antioxidant pathways.

Signaling Pathway Visualization

Recent research suggests that the antioxidant effects of various sulfur-containing compounds, including sulfones, may be mediated through the activation of the Nrf2-Keap1 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.



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Caption: The Nrf2-Keap1 antioxidant response pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and subsequent degradation by the proteasome. Oxidative stress or the presence of electrophilic compounds, such as potentially some thiomorpholine dioxide derivatives, can induce a conformational change in Keap1. This change leads to the dissociation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 dimerizes with Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of

various antioxidant genes, leading to their transcription. This results in an enhanced cellular defense against oxidative stress.[2][3][4]

Conclusion

4-(2-Aminoethyl)thiomorpholine 1,1-dioxide is a compound with significant potential in medicinal chemistry and materials science. Its well-defined physical properties and versatile chemical reactivity make it an attractive building block for the synthesis of novel compounds. Further research into its biological activities and the elucidation of its precise mechanisms of action, particularly in modulating signaling pathways like Nrf2-Keap1, will undoubtedly expand its applications in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this promising intermediate.

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- To cite this document: BenchChem. [Physical and chemical properties of 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112743#physical-and-chemical-properties-of-4-(2-aminoethyl-thiomorpholine-1,1-dioxide)]

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